REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1.[CH2:16](O)[CH3:17]>>[CH2:6]([O:5][C:3]([C:2]1[N:10]2[CH:11]=[CH:12][C:13]([CH3:15])=[CH:14][C:9]2=[N:8][C:16]=1[CH3:17])=[O:4])[CH3:7]
|
Name
|
|
Quantity
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15.2 g
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Type
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reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1)C
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 8 hours
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Duration
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8 h
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Type
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STIRRING
|
Details
|
the reaction solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
After removal of the solvent
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Type
|
WASH
|
Details
|
the mixture was washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent and purification by column chromatography
|
Type
|
CUSTOM
|
Details
|
the product was obtained in a yield of 35%
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(N=C2N1C=CC(=C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |